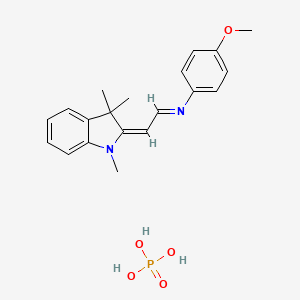
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.2303 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with an amino group, a methyl group, and a thioacetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- typically involves the reaction of 3-amino-6-methyl-4-pyridazine with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Análisis De Reacciones Químicas
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The amino group on the pyridazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Aplicaciones Científicas De Investigación
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a subject of interest in biochemical studies and drug discovery research.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the amino group on the pyridazine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function .
Comparación Con Compuestos Similares
Acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds also contain a thio group and exhibit diverse biological activities, including antioxidant, radioprotective, and antimicrobial properties.
Pyridazinone derivatives: These compounds have a pyridazine ring with various substituents and are known for their pharmacological activities, such as anti-inflammatory and anticancer effects. The uniqueness of acetic acid, ((3-amino-6-methyl-4-pyridazinyl)thio)- lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
82608-18-2 |
|---|---|
Fórmula molecular |
C7H9N3O2S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
2-(3-amino-6-methylpyridazin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C7H9N3O2S/c1-4-2-5(7(8)10-9-4)13-3-6(11)12/h2H,3H2,1H3,(H2,8,10)(H,11,12) |
Clave InChI |
KHBUBCCHKWJDGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=N1)N)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate](/img/structure/B15182564.png)
![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B15182567.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(8-thiatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-1-yl)methanamine](/img/structure/B15182575.png)







![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)

